molecular formula C8H11N3O B13197482 N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide

Cat. No.: B13197482
M. Wt: 165.19 g/mol
InChI Key: BBLLHMXAQAJBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide (CAS 1087797-70-3) is a chemical intermediate offered with a purity of ≥95% . It is supplied as a solid and should be stored sealed in a dry environment, ideally between 2-8°C . This compound belongs to the imidazole chemical class, a privileged scaffold in medicinal chemistry and drug discovery . Its structure, featuring a carboxamide linker bonded to a cyclopropylmethyl group, makes it a valuable building block for chemical synthesis and pharmaceutical research . While specific biological data for this exact molecule is not widely published, its core structure is relevant in the development of receptor modulators. For instance, research into cannabinoid receptor (CB2) modulators has highlighted the critical importance of similar alkyl and cycloalkyl substitutions for optimizing binding affinity and selectivity . The strategic incorporation of groups like the cyclopropylmethyl can be pivotal in fine-tuning the properties of a lead compound, a concept often referred to as the "magic methyl" effect, where small alkyl substitutions can profoundly influence potency, selectivity, and metabolic profile . As a research chemical, N -(cyclopropylmethyl)-1H-imidazole-1-carboxamide is intended for use in laboratory settings only. It is classified as a dangerous good (HazMat Class 6.1) and requires appropriate handling and shipping procedures . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

N-(cyclopropylmethyl)imidazole-1-carboxamide

InChI

InChI=1S/C8H11N3O/c12-8(10-5-7-1-2-7)11-4-3-9-6-11/h3-4,6-7H,1-2,5H2,(H,10,12)

InChI Key

BBLLHMXAQAJBAP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide typically involves the reaction of cyclopropylmethylamine with imidazole-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process. Additionally, green chemistry approaches, such as the use of less hazardous reagents and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide is a chemical compound that has a cyclopropylmethyl group attached to a 1H-imidazole-1-carboxamide core . Clinical drug molecules containing cyclopropyl rings are of interest in therapeutic research because of their unique chemical properties and pharmacology activity . Such molecular drugs against different targets are applicable in some therapeutic treatment fields including cancer, infection, respiratory disorder, cardiovascular and cerebrovascular diseases, dysphrenia, nervous system disorders, endocrine and metabolic disorders, skin disease, digestive disorders, urogenital diseases, otolaryngological and dental diseases, and eye diseases .

Several compounds share structural similarities with N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide:

Compound NameStructure FeaturesBiological Activity
N-[3-(Diethylamino)propyl]-1H-imidazole-1-carboxamideDiethylamino group instead of piperidineHistamine receptor antagonist
1H-Imidazole-1-carboxamide derivativesVarious substitutions on the imidazole ringAntimicrobial and anti-inflammatory properties
This compoundCyclopropylmethyl group enhances lipophilicityPotential CNS activity

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Findings References
This compound C₈H₁₁N₃O 165.20 (calculated) Cyclopropylmethyl, carboxamide Hypothetical scaffold for enzyme inhibition
Prochloraz (N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide) C₁₅H₁₆Cl₃N₃O₂ 376.7 Propyl, trichlorophenoxyethyl Agricultural fungicide
BIA 10-2445 (N-cyclohexyl-N-methyl-4-(pyridin-3-yl)-1H-imidazole-1-carboxamide) C₁₇H₂₁N₅O 311.39 Cyclohexyl-methyl, pyridinyl Fatty acid amide hydrolase (FAAH) inhibitor
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide C₁₄H₁₇N₃O₃ 275.3 Dimethoxyphenylethyl Lab reagent (discontinued)
N-(4-methylphenyl)-1H-imidazole-1-carboxamide C₉H₁₆N₂S 184.30 4-methylphenyl Unknown (structural data reported)

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Prochloraz (): The bulky 2,4,6-trichlorophenoxyethyl group enhances antifungal activity by improving lipid membrane penetration .
  • BIA 10-2445 (): The pyridinyl and cyclohexyl groups optimize binding to FAAH, with IC₅₀ values in the nanomolar range .
  • Cyclopropylmethyl vs. Cyclohexyl : The cyclopropyl group in the target compound may confer metabolic stability compared to bulkier cyclohexyl derivatives, as seen in FAAH inhibitors .

Physicochemical Properties

  • LogP and Solubility : The cyclopropylmethyl group may reduce hydrophobicity compared to Prochloraz (LogP ~4.5 estimated) but increase it relative to BIA 10-2445 (LogP ~3.1) .
  • Thermal Stability : Melting points for analogs range from 226–227°C () to discontinued compounds with unspecified stability () .

Biological Activity

N-(Cyclopropylmethyl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its diverse biological roles, including antimicrobial and anti-inflammatory properties. The cyclopropylmethyl group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes, including the blood-brain barrier (BBB) .

Property Value
Molecular FormulaC₈H₁₀N₄O
Molecular WeightApproximately 166.19 g/mol
Structure TypeImidazole derivative

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole moiety can coordinate with metal ions and participate in hydrogen bonding, influencing the activity of biological molecules. The unique cyclopropylmethyl group may enhance selectivity and binding affinity towards specific targets .

Potential Mechanisms:

  • Receptor Modulation : Similar compounds have been studied as antagonists or modulators of histamine receptors, suggesting that this compound may exhibit similar properties .
  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways, although specific targets remain to be elucidated .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds with imidazole rings often display antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains .
  • CNS Activity : Due to its lipophilic nature, this compound is a candidate for central nervous system-targeted therapies, potentially aiding in the treatment of neurological disorders such as anxiety and depression .

Case Studies

Several studies have investigated the pharmacological effects of imidazole derivatives similar to this compound:

  • Histamine Receptor Antagonism :
    • A study demonstrated that imidazole derivatives could effectively antagonize histamine receptors, leading to reduced symptoms in animal models of anxiety .
    • The presence of cyclopropylmethyl moiety was found to enhance receptor binding affinity.
  • Antimicrobial Screening :
    • In vitro tests showed that related compounds exhibited significant antibacterial and antifungal activities against various pathogens, supporting the potential for this compound as an antimicrobial agent .
  • Neuroprotective Effects :
    • Research on similar compounds indicated neuroprotective properties in models of ischemic stroke, highlighting the potential therapeutic applications for brain-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazole ring and side chains significantly influence the biological activity of these compounds. For instance:

  • Cyclopropylmethyl Group : Enhances lipophilicity and may improve CNS penetration.
  • Imidazole Variants : Different substitutions on the imidazole ring can lead to variations in receptor selectivity and potency .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(cyclopropylmethyl)-1H-imidazole-1-carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Multi-step synthesis involving cyclopropylmethyl groups and imidazole carboxamide derivatives is a viable approach. For example, coupling reactions with reagents like sodium hydroxide (NaOH) and triethylamine (Et₃N) under controlled conditions can yield intermediates (e.g., 85–95% yields in early steps) . Optimize purification using thin-layer chromatography (TLC) and nuclear magnetic resonance (¹H-NMR) to confirm structural integrity. Lower yields in later steps (e.g., 31–56%) may require adjusting reaction time, temperature, or stoichiometry of activating agents like trimethyl orthoacetate .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : ¹H-NMR is critical for confirming regiochemistry and cyclopropylmethyl group integration. TLC can monitor reaction progress, while high-performance liquid chromatography (HPLC) or mass spectrometry (MS) may resolve complex mixtures. For example, NMR data from structurally similar compounds (e.g., trifluoromethyl-substituted analogs) validate substituent positioning .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Use protective equipment (gloves, goggles, masks) to avoid skin contact. Store waste separately and dispose via certified biohazard services, as recommended for reactive imidazole derivatives . Stability tests under inert atmospheres (e.g., nitrogen) are advised to prevent degradation of cyclopropane rings .

Advanced Research Questions

Q. How can researchers address challenges in cyclopropane ring stability during the synthesis of N-(cyclopropylmethyl)-substituted imidazole derivatives?

  • Methodological Answer : Cyclopropane rings are sensitive to acidic or oxidizing conditions. Use inert atmospheres (e.g., nitrogen) during synthesis, as demonstrated in coupling reactions involving 1,1'-carbonyldiimidazole . Stabilize intermediates via low-temperature storage and avoid prolonged exposure to polar aprotic solvents like DMA, which may induce ring-opening side reactions .

Q. What methodologies are available to investigate the electronic effects of the cyclopropylmethyl group on the reactivity of the imidazole carboxamide core?

  • Methodological Answer : Computational studies (e.g., density functional theory) can model electron-withdrawing/donating effects of substituents. Experimentally, compare reaction kinetics of analogs (e.g., trifluoromethyl vs. cyclopropylmethyl groups) using NMR or UV-Vis spectroscopy. Evidence from trifluoromethyl-substituted derivatives highlights steric and electronic influences on reaction rates .

Q. How can structural modifications to the imidazole carboxamide scaffold improve its suitability for biological activity studies?

  • Methodological Answer : Introduce bioisosteric replacements (e.g., oxadiazole rings) to enhance metabolic stability, as seen in analogs with 5-methyl-1,2,4-oxadiazole moieties . Evaluate solubility via logP measurements and adjust substituents (e.g., methyl groups) to optimize pharmacokinetic properties .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Reproduce protocols with rigorous control of moisture, oxygen, and catalyst purity. For example, discrepancies in yields (e.g., 31% vs. 56%) may stem from variations in reagent quality or mixing efficiency. Use design-of-experiment (DoE) frameworks to identify critical parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.